

Glycolithocholic Acid Reference Ranges: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Glycolithocholic acid-d4

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For researchers, scientists, and drug development professionals, understanding the physiological baseline of bile acids is critical for preclinical and clinical studies. This guide provides a comparative overview of serum glycolithocholic acid (GLCA) reference ranges in healthy populations, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the reference ranges for glycolithocholic acid in healthy adult populations as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data for pediatric and geriatric populations remains less defined in the literature.

Population	N	Sex	Analyte	Reference Range (ng/mL)	95% Confidence Interval (ng/mL)	Method
Healthy Adults[1]	130	Mixed	Glycolithocholic Acid (GLCA)	5.0 - 25.6	3.5 - 31.2	LC-MS/MS
Healthy Adult Males[2]	100	Male	Glycolithocholic Acid (GLCA)	Mean: 38.4 ± 4.1 (SEM)	-	LC-MS/MS
Healthy Adult Females[2]	100	Female	Glycolithocholic Acid (GLCA)	Mean: 41.6 ± 4.4 (SEM)	-	LC-MS/MS

Note: SEM denotes Standard Error of the Mean. The data from García-Cañaveras et al. (2015) represents baseline measurements before any intervention.

Age- and Sex-Related Variations

Limited specific reference ranges for glycolithocholic acid in pediatric and geriatric populations have been published. However, studies on total bile acids (TBA) indicate significant age-related variations. Serum TBA concentrations are notably higher in newborns and infants, gradually declining to adult levels after the age of one.[3][4] For instance, one study reported that TBA levels in newborns (mean: $19.6 \pm 5.2 \mu\text{mol/L}$) were significantly higher than in adults (mean: $5.1 \pm 2.9 \mu\text{mol/L}$).[3] While these findings relate to total bile acids, they suggest that individual bile acid concentrations, including GLCA, are also likely to be age-dependent.

Regarding sex differences in adults, the data on GLCA is not entirely consistent. The study by Mazzella et al. (2020) did not report sex-specific ranges[1], while the baseline data from García-Cañaveras et al. (2015) suggests slightly higher mean levels in healthy adult females compared to males, although this difference may not be statistically significant when considering the standard error.[2]

Experimental Protocols

The determination of glycolithocholic acid reference ranges relies on sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology from Mazzella G et al. (2020)[1]

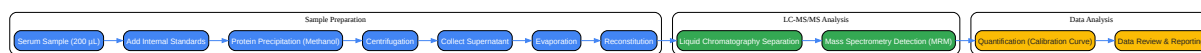
- **Sample Preparation:** 200 μ L of serum was used. Proteins were precipitated by adding 800 μ L of ice-cold methanol containing deuterated internal standards. After vortexing and centrifugation, the supernatant was evaporated to dryness and reconstituted in the mobile phase for injection.
- **Chromatography:** An Acquity UPLC I-Class System with a CORTECS T3 column (2.1 x 100 mm, 1.6 μ m) was used. The mobile phase consisted of a gradient of ammonium acetate and formic acid in water and acetonitrile/isopropanol.
- **Mass Spectrometry:** A Xevo TQ-S micro tandem mass spectrometer with an electrospray ionization (ESI) source in negative ion mode was used. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.
- **Quantification:** A calibration curve was generated using standards of known concentrations. The lower limit of quantification (LLOQ) was 5 ng/mL.

Methodology from García-Cañaveras et al. (2015)[2]

While the full detailed protocol is not available in the abstract, the study utilized a liquid chromatography-mass spectrometry (LC-MS) based method for the simultaneous analysis of 17 bile acid species, including GLCA, in serum samples.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of glycolithocholic acid in serum samples using LC-MS/MS.

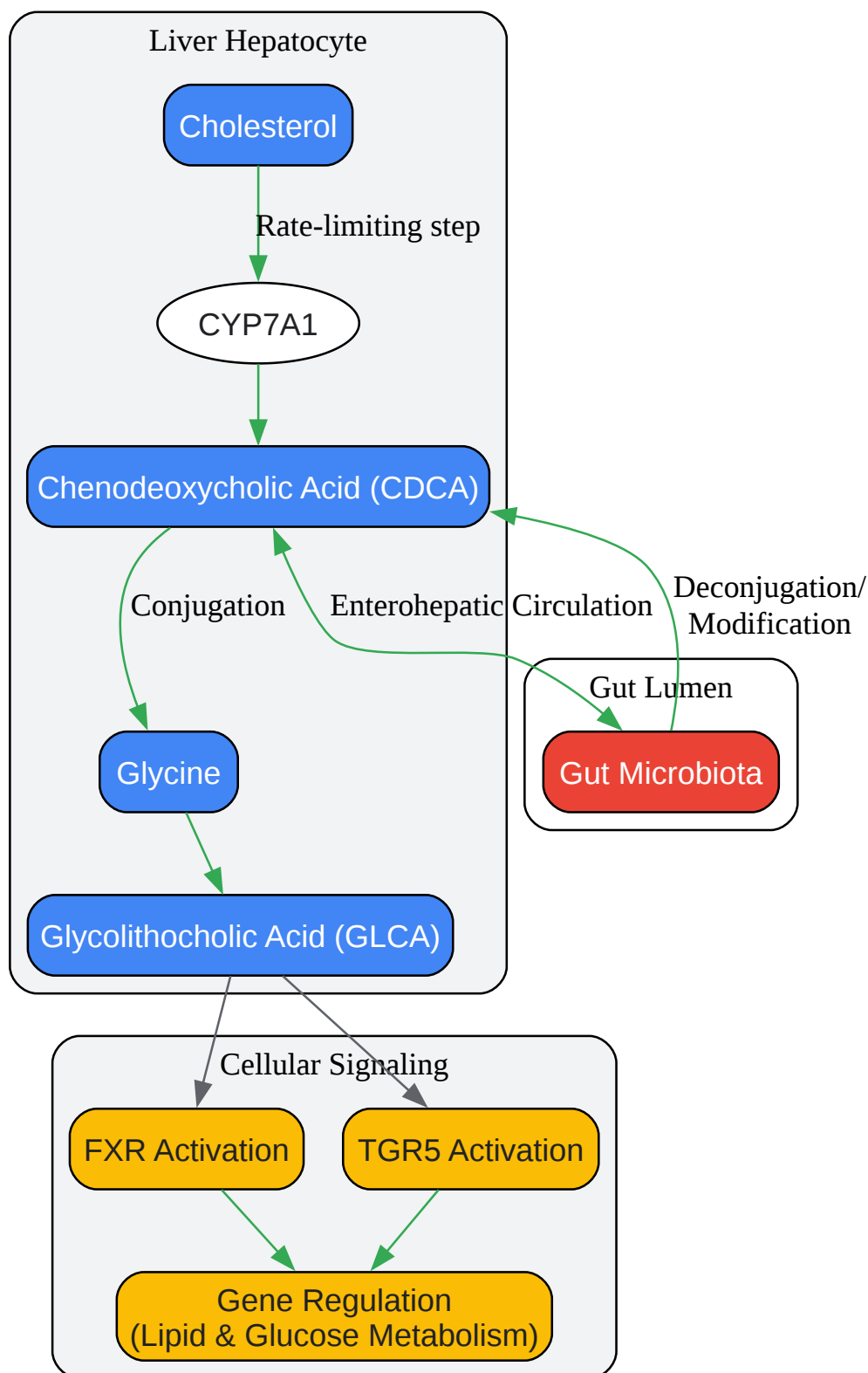


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Caption: Generalized workflow for serum glycolithocholic acid quantification.

Signaling Pathway Context

Glycolithocholic acid is a secondary bile acid formed in the gut by bacterial modification of the primary bile acid, chenodeoxycholic acid, followed by conjugation with glycine in the liver. Bile acids are not only involved in digestion but also act as signaling molecules, activating nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). These signaling pathways play crucial roles in regulating lipid, glucose, and energy metabolism.



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Caption: Simplified overview of GLCA synthesis and signaling.

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